![molecular formula C20H26O7 B1234173 [(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B1234173.png)

[(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

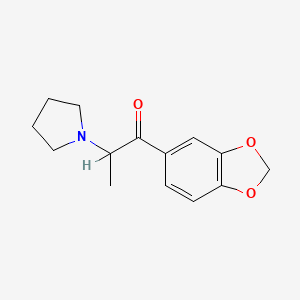

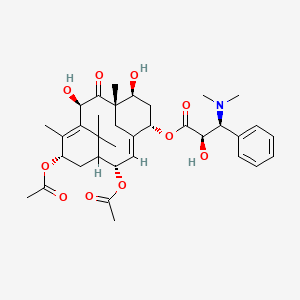

Cnicin is a sesquiterpene lactone, esterified with a substituted acrylic acid, and belongs to the germacranolide class of natural products. Cnicin is known for its bitter taste and has been used traditionally as a bitter tonic .

Preparation Methods

Cnicin is typically isolated from the plant Cnicus benedictus through chromatographic fractionation . The process involves extracting the plant material with solvents, followed by purification using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Cnicin undergoes various chemical reactions, including:

Reduction: Reduction reactions of cnicin can lead to the formation of reduced lactone derivatives.

Substitution: Cnicin can undergo substitution reactions, particularly at the hydroxyl groups, leading to the formation of esters and ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cnicin has a wide range of scientific research applications:

Medicine: Recent studies have highlighted cnicin’s potential in promoting nerve regeneration, making it a promising candidate for treating nerve damage Additionally, cnicin has been investigated for its antiviral properties, particularly against SARS-CoV-2.

Industry: Cnicin’s bitter properties make it useful in the food and beverage industry as a bittering agent.

Mechanism of Action

Cnicin exerts its effects through various mechanisms:

Antiparasitic Activity: Cnicin causes mortality and tegumental alterations in adult schistosomes, likely by disrupting their cellular structures.

Nerve Regeneration: Cnicin accelerates axon growth by inhibiting enzymes that impede axonal growth, resulting in functional recovery post-injury.

Antiviral Activity: Cnicin impedes viral replication by interfering with viral enzymes and proteins, although the exact molecular targets are still under investigation.

Comparison with Similar Compounds

Cnicin is unique compared to other sesquiterpene lactones due to its specific esterification with substituted acrylic acid. Similar compounds include:

Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties.

Artemisinin: A sesquiterpene lactone used as an antimalarial drug.

Costunolide: Known for its anti-inflammatory and anticancer activities.

Cnicin’s ability to promote nerve regeneration and its potential antiviral properties make it distinct from these similar compounds .

Properties

Molecular Formula |

C20H26O7 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

[(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate |

InChI |

InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3/b11-5-,14-8-/t15?,16-,17+,18+/m0/s1 |

InChI Key |

ZTDFZLVUIVPZDU-NDDNEAKMSA-N |

Isomeric SMILES |

C/C/1=C/CC/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)/CO |

Canonical SMILES |

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO |

Synonyms |

cnicin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)